

Key Characteristics of Cabotegravir-d5

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Compound Focus: Cabotegravir-d5

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Cabotegravir-d5 is a deuterium-labeled analogue of the HIV integrase inhibitor Cabotegravir. Deuterium incorporation can be used to alter the pharmacokinetic and metabolic profiles of a drug or to serve as an internal standard for quantitative analysis [1].

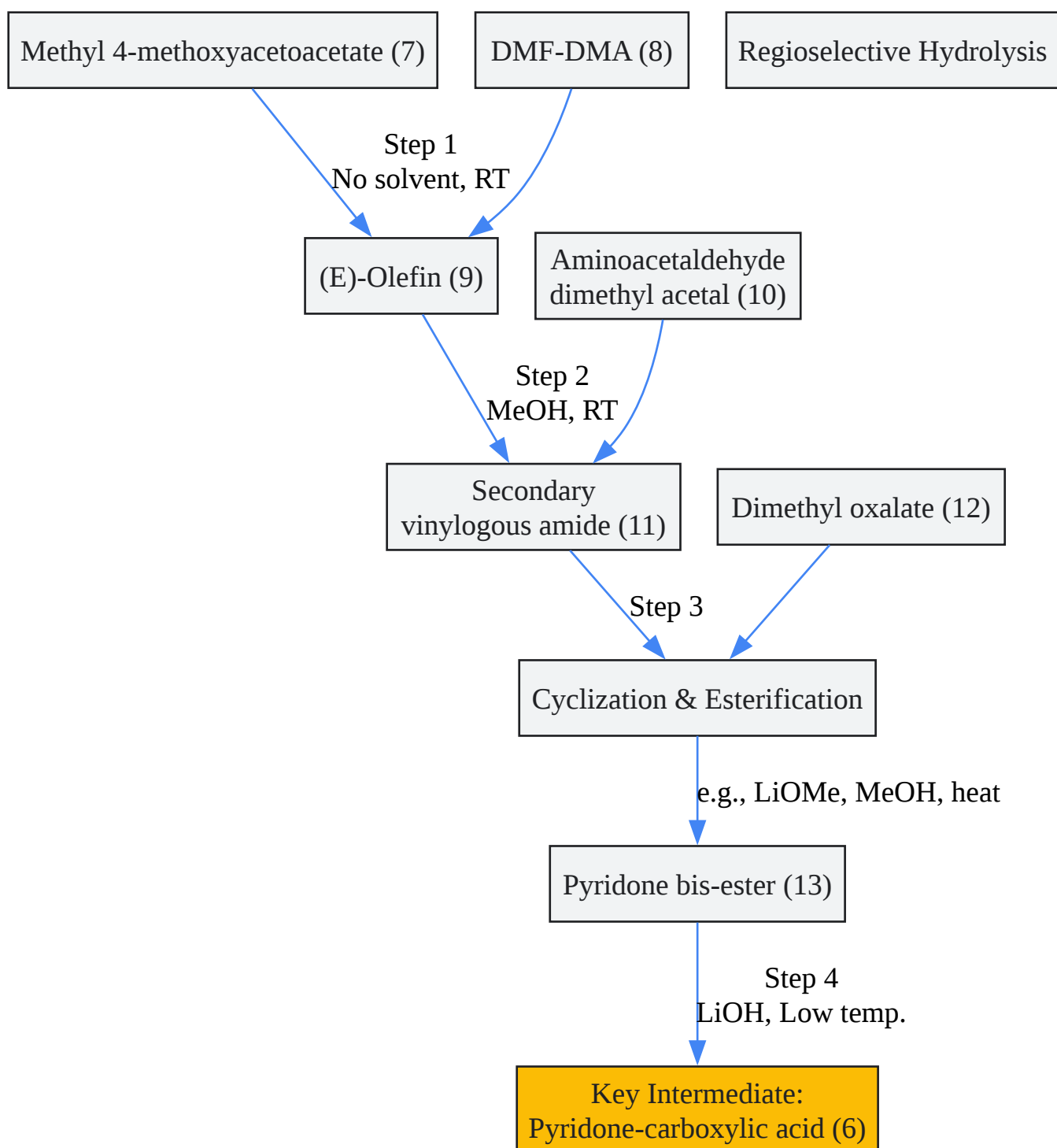
The table below summarizes the core properties of **Cabotegravir-d5**:

Property	Details
CAS Number	2750534-77-9 [1] [2] [3]
Molecular Formula	C ₁₉ H ₁₂ D ₅ F ₂ N ₃ O ₅ [1] [3]
Molecular Weight	410.38 [1] [3]
IUPAC Name	(3S,11aR)-N-(2,4-difluorobenzyl)-6-hydroxy-3-methyl-d3-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide-2,2-d2 [2]
Chemical Purity	99.31% (as offered by one supplier) [1]
Primary Research Applications	Used as a tracer or an internal standard for quantitative analysis via NMR, GC-MS, or LC-MS [1].
Appearance	White to off-white solid [1] [3]
Solubility	Soluble in DMSO and Methanol [3]

Synthesis Context and Intermediate Pathways

The search results do not contain a specific procedure for synthesizing **Cabotegravir-d5** itself. However, they provide extensive detail on the synthesis of its non-deuterated parent compound, Cabotegravir, and a key intermediate. The deuterium labels are almost certainly introduced in the final steps or by using deuterated versions of the starting materials in the known pathways.

A critical intermediate for all second-generation integrase strand transfer inhibitors (INSTIs) like Dolutegravir, Bictegravir, and Cabotegravir is the **pyridone-carboxylic acid 6 (1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid)** [4]. The synthesis of this intermediate has been optimized by several groups, primarily through a one-pot sequence. The diagram below outlines this general strategy.



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The table below compares the different approaches developed to synthesize intermediate 6, highlighting the challenges of regioselective hydrolysis.

Developer/Approach	Key Steps & Modifications	Reported Outcome & Challenges
GSK (One-Pot)	One-pot, 4-step sequence. Cyclization with LiH, hydrolysis with LiOH at -5°C [4].	36% overall yield. 90% selectivity for C-5 ester hydrolysis. Potential for bis-acid byproduct 6' [4].
GSK (Modified)	Similar one-pot, but cyclization with LiOMe and stricter temp control (-2°C for hydrolysis) [4].	61% overall yield. LiOH gave ~10:1 regioselectivity, while NaOH/KOH gave poorer (3:1) selectivity [4].
Mylan Labs	Novel route via a boron-ate complex 14 after obtaining bis-ester 13 [4].	Avoids bis-acid 6' formation. 100% regioselectivity claimed, but overall yield low (26%) [4].
Divi Lab	Alternative strategy using a benzyl ester 18 to circumvent selectivity issues [4].	Achieves 100% regioselectivity after catalytic hydrogenation. 33% overall yield [4].

Research Implications and Next Steps

The deuterated form of Cabotegravir is a crucial tool in modern drug development. Its primary use is as an **internal standard in LC-MS and GC-MS assays** to enable accurate quantitative analysis of Cabotegravir concentration in biological samples during pharmacokinetic and metabolism studies [1].

To proceed with practical work on **Cabotegravir-d5**, here are suggestions:

- **Consult Specialized Suppliers:** Companies like MedChemExpress and ClearSynth list **Cabotegravir-d5** for research purposes. They can be a source for the compound or may provide technical documents with further details [1] [2].
- **Focus on Late-Stage Deuteration:** Given the well-documented synthesis of the non-deuterated compound and its intermediates, the most efficient synthetic strategy likely involves introducing the deuterated methyl group (CD₃) and deuterated oxazolo ring in the final stages of the synthesis, using appropriately deuterated building blocks.

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References

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